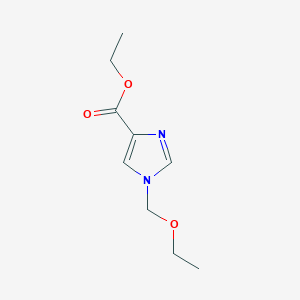

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Descripción

Historical Context and Development of Imidazole-4-carboxylate Derivatives

The development of imidazole-4-carboxylate derivatives traces back to the foundational work in imidazole chemistry that began in the mid-19th century. Heinrich Debus first reported imidazole synthesis in 1858, establishing the groundwork for subsequent derivatives through the condensation of glyoxal, formaldehyde, and ammonia. This pioneering synthesis, while producing relatively low yields, became the basis for generating carbon-substituted imidazoles and laid the foundation for more sophisticated derivatives.

The nomenclature "imidazole" was coined in 1887 by German chemist Arthur Rudolf Hantzsch, marking a significant milestone in the systematic study of this heterocyclic family. Throughout the 20th century, researchers developed numerous synthetic methodologies for creating imidazole-4-carboxylate derivatives, recognizing their potential as building blocks for pharmaceutical compounds and their presence in biologically active molecules.

A significant advancement occurred with the development of microwave-assisted synthesis protocols for imidazole-4-carboxylates. Research demonstrated that diversely functionalized imidazole-4-carboxylates could be synthesized through microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl azomethine ylides. This methodology enabled the preparation of 3-alkyl- and 3-aryl-imidazole-4-carboxylates in good yields through one-pot multicomponent procedures, representing a substantial improvement in synthetic efficiency.

The evolution of imidazole-4-carboxylate chemistry has been driven by the recognition that these compounds serve as versatile intermediates for accessing more complex molecular structures. Modern synthetic approaches have focused on developing methods that allow for modulation of substituents at different positions of the imidazole ring, particularly at the nitrogen-1, carbon-2, and carbon-5 positions.

Significance of this compound in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive structural features and chemical reactivity. The compound represents a sophisticated example of functionalized imidazole derivatives, incorporating both an ethoxymethyl protecting group at the nitrogen-1 position and an ethyl ester functionality at the 4-position.

The ethoxymethyl substituent serves multiple functions in the compound's chemistry. This group provides steric bulk that can influence the compound's reactivity patterns and selectivity in chemical transformations. Additionally, the ethoxymethyl group can function as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions of the ring system while maintaining the integrity of the heterocyclic core.

The presence of the ethyl ester functionality at the 4-position introduces additional synthetic versatility. This ester group can undergo various transformations including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or participation in nucleophilic substitution reactions. Research has shown that imidazole-4-carboxylate derivatives can be effectively converted to other functional groups through standard organic transformations.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The combination of the protected nitrogen and the reactive ester functionality allows for sequential transformations that can lead to structurally diverse products. This versatility makes this compound an important building block in synthetic organic chemistry.

Furthermore, the compound's structure allows for investigation of structure-activity relationships in biological systems. The specific substitution pattern provides a platform for systematic modification and evaluation of biological activity, contributing to the development of new pharmaceutical candidates based on the imidazole scaffold.

Classification within Imidazole Family of Compounds

This compound belongs to the broader family of imidazole derivatives, which are characterized by their five-membered heterocyclic ring containing two nitrogen atoms. Imidazole compounds can be classified as diazoles, specifically as 1,3-diazoles, reflecting the positioning of the nitrogen atoms within the ring structure.

Within the imidazole family, this compound falls into the subcategory of imidazole-4-carboxylate derivatives. These compounds are distinguished by the presence of a carboxylate functionality at the 4-position (also known as the 5-position due to tautomerism) of the imidazole ring. The carboxylate group significantly influences the chemical and biological properties of these molecules, often enhancing their solubility and providing sites for further chemical modification.

The specific substitution pattern of this compound classifies it as a 1,4-disubstituted imidazole derivative. The nitrogen-1 substitution with an ethoxymethyl group places it among N-alkylated imidazoles, while the ethyl ester at position 4 categorizes it among ester-functionalized imidazoles.

From a structural chemistry perspective, the compound exhibits characteristics common to both protected imidazoles and ester-containing heterocycles. The ethoxymethyl group functions as an electron-withdrawing protecting group, influencing the electronic properties of the imidazole ring and affecting its reactivity towards electrophilic and nucleophilic reagents.

Table 1: Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Family | Heterocyclic Compounds | Five-membered nitrogen heterocycles |

| Ring System | Diazoles | 1,3-Diazole (Imidazole) |

| Substitution Pattern | 1,4-Disubstituted | N1-Ethoxymethyl, C4-Ethyl ester |

| Functional Groups | Ester, Ether | Ethyl carboxylate, Ethoxymethyl |

| Molecular Formula | C9H14N2O3 | Molecular Weight: 198.22 g/mol |

The compound's classification is further refined by considering its synthetic accessibility and chemical stability. As a member of the N-protected imidazole-4-carboxylate subfamily, it shares common synthetic pathways and reactivity patterns with related compounds, while maintaining unique properties conferred by its specific substitution pattern.

Overview of Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in heterocyclic chemistry and pharmaceutical development. Contemporary studies have focused on developing efficient synthetic methodologies for preparing this and related compounds, with particular emphasis on sustainable and scalable processes.

Recent synthetic investigations have concentrated on optimizing reaction conditions for the formation of the ethoxymethyl protecting group. Research has demonstrated that the ethoxymethyl group can be introduced through alkylation of imidazole nitrogen using appropriate ethoxymethyl halides in the presence of suitable bases. These studies have provided insights into the factors controlling regioselectivity and yield in N-alkylation reactions of imidazoles.

The development of one-pot synthetic protocols represents another significant area of current research. Investigations have shown that this compound can be prepared through multicomponent reactions involving the cyclization of appropriate precursors followed by in situ functionalization. These approaches offer advantages in terms of step economy and overall synthetic efficiency.

Table 2: Current Research Focus Areas

| Research Area | Key Developments | Potential Applications |

|---|---|---|

| Synthetic Methodology | One-pot multicomponent synthesis | Improved efficiency and yield |

| Protecting Group Chemistry | Ethoxymethyl group optimization | Selective transformations |

| Functionalization Reactions | Ester modification strategies | Structural diversification |

| Computational Studies | Molecular modeling and prediction | Rational design approaches |

Current computational chemistry research has provided valuable insights into the electronic properties and reactivity patterns of this compound. These studies have employed density functional theory calculations to predict reaction pathways and optimize synthetic strategies. The computational work has been particularly valuable in understanding the influence of the ethoxymethyl substituent on the electronic distribution within the imidazole ring.

Analytical chemistry research has focused on developing reliable characterization methods for this compound. Studies have utilized nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to establish comprehensive analytical protocols for identification and purity assessment. These analytical methods are essential for quality control in synthetic applications and for monitoring chemical transformations.

The pharmaceutical research landscape has shown increasing interest in imidazole-4-carboxylate derivatives as potential drug candidates. While specific studies on this compound are limited, related compounds have demonstrated promising biological activities, suggesting potential for future pharmaceutical development. The structural features of this compound make it an attractive candidate for medicinal chemistry programs focused on developing new therapeutic agents.

Current trends in green chemistry have influenced research directions, with investigators seeking environmentally sustainable methods for synthesizing this compound. These efforts include the development of solvent-free reactions, the use of recyclable catalysts, and the implementation of microwave-assisted synthesis to reduce energy consumption and reaction times.

Propiedades

IUPAC Name |

ethyl 1-(ethoxymethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGLXMVZHDGPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(N=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650338 | |

| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-83-8 | |

| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step-by-Step Procedure

Preparation of 2-sulfhydryl-4-imidazole-ethyl formate :

- Dissolve acetyl glycine ethyl ester in methyl acetate solvent.

- Add sodium ethylate and ethyl formate in specific ratios:

- Methyl acetate: acetyl glycine ethyl ester = 30 mL:5–6 g.

- Acetyl glycine ethyl ester: sodium ethylate = 1:5–8.

- Acetyl glycine ethyl ester: ethyl formate = 1 g:30–35 mL.

- React the mixture and add potassium thiocyanate followed by copper sulfate to form an enol sodium salt.

- Evaporate the solvent to yield pale yellow powder (2-sulfhydryl-4-imidazole-ethyl formate).

Cyclization to Form Imidazole Derivative :

- Dissolve the intermediate (2-sulfhydryl-4-imidazole-ethyl formate) in toluene solvent.

- Add an inorganic salt composite catalyst (prepared from barium sulfate, ferric nitrate, and iron sulfate).

- Maintain reaction conditions:

- Toluene: intermediate = 20 mL:3 g.

- Reaction temperature = 60–75°C.

- Adjust pH to 8 using a base after completion of the reaction.

-

- The resulting imidazole derivative undergoes esterification with ethanol under acidic conditions to introduce the ethoxymethyl group at position 1 of the imidazole ring.

Alternative Methodologies

Direct Condensation Approach

Some methods involve direct condensation of aldehydes with amines followed by esterification. This approach may be less commonly employed for this specific compound due to steric hindrance introduced by the ethoxymethyl group.

Reaction Parameters and Optimization

Key Reaction Conditions

| Step | Solvent | Temperature | Catalyst | pH Adjustment |

|---|---|---|---|---|

| Enolization | Methyl acetate | Room temperature | Sodium ethylate | Not applicable |

| Cyclization | Toluene | 60–75°C | Inorganic salt composite | Base to pH 8 |

| Esterification | Ethanol | Variable (acidic) | Acid catalyst | Not applicable |

Catalyst Composition

The inorganic salt composite catalyst is prepared by mixing barium sulfate, ferric nitrate, and iron sulfate, followed by UV irradiation and high-temperature calcination.

Notes on Yield and Purity

- The crude product obtained after each step is recrystallized using appropriate solvents to enhance purity.

- Reaction yields are optimized by maintaining precise stoichiometric ratios and reaction temperatures.

Aplicaciones Científicas De Investigación

Synthetic Routes

Several synthetic pathways have been developed to produce ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. These methods often involve the reaction of imidazole derivatives with ethoxymethyl groups, leading to the formation of this compound. The reactivity of this compound is attributed to both the carboxylate and imidazole functionalities, which enable it to serve as a precursor for more complex molecules in synthetic organic chemistry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Compounds within the imidazole family are often recognized for their ability to inhibit the growth of bacteria and fungi. Preliminary studies indicate that this compound may interact with microbial enzymes, thereby disrupting essential biological processes.

Anticancer Properties

Research has shown that derivatives of imidazole can act on various biological pathways relevant to cancer treatment. This compound has been investigated for its potential to modulate signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in relation to metabolic pathways involving cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism, which is crucial in pharmacokinetics and drug development .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was found to exhibit potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

A research team investigated the anticancer properties of this compound in vitro using human cancer cell lines. The results showed significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase, affecting the arachidonic acid cascade and reducing inflammation.

Receptor Binding: It can bind to estrogen receptors, exhibiting hormonal activity in certain cell lines.

Metal Ion Detection: In chemosensors, the compound binds to metal ions, enhancing luminescence and allowing for detection.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

| Property | Ethyl 1-(ethoxymethyl) Derivative | Ethyl 1-(3,4,5-trimethoxybenzyl) Derivative | Ethyl 1-(quinazolin-4-yl) Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.19 | 412.44 | 268.27 |

| Predicted LogP* | ~1.2 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~2.8 |

| Stability | Hydrolytically stable (ether) | Stable under neutral conditions | Sensitive to strong acids/bases |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF) | Low aqueous solubility | Moderate in DMSO |

*LogP estimated using fragment-based methods.

Actividad Biológica

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring substituted with an ethoxymethyl group and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 225.23 g/mol. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but exhibits limited solubility in water.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid cascade, thereby reducing inflammation.

- Receptor Interaction : It exhibits hormonal activity by binding to estrogen receptors, which may influence various cellular processes, including proliferation and differentiation in certain cancer cell lines.

- Chemosensor Applications : this compound has been utilized in chemosensors due to its ability to bind metal ions, enhancing luminescence for detection purposes.

Antiproliferative Effects

Research indicates that this compound demonstrates antiproliferative effects against various cancer cell lines. A study highlighted its efficacy against breast cancer and leukemia cell lines, suggesting potential as an anticancer agent .

Hormonal Activity

The compound's interaction with estrogen receptors suggests a role in modulating hormonal pathways. This characteristic could be leveraged for therapeutic strategies targeting hormone-dependent cancers .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Q. What are the established synthetic routes for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of imidazole precursors. For example, a two-step approach involves:

N-alkylation : Reacting 1H-imidazole-4-carboxylate derivatives with ethoxymethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Esterification : Using ethyl chloroformate or ethanol under acid catalysis to introduce the ethoxy group.

- Critical Parameters :

- Temperature control (0–25°C) to minimize side reactions.

- Solvent choice (e.g., THF or DCM) to stabilize intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR :

- Key signals: Imidazole protons (δ 7.5–8.0 ppm), ethoxymethyl group (δ 3.4–3.8 ppm), and ester carbonyl (δ 165–170 ppm in 13C) .

- IR Spectroscopy :

- Ester C=O stretch (~1705 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry :

- Molecular ion peak at m/z 214.2 (C₉H₁₄N₂O₃) and fragmentation patterns confirming substituent stability .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers at –20°C to prevent hydrolysis of the ester group.

- Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How do substituent modifications on the imidazole ring impact the compound’s reactivity and solubility?

- Methodological Answer :

- Reactivity : Electron-withdrawing groups (e.g., nitro) at the 2-position increase electrophilicity, enabling nucleophilic substitution at the 4-carboxylate .

- Solubility : Ethoxymethyl groups enhance lipophilicity (logP ~1.2), while polar solvents (e.g., DMSO) improve dissolution for biological assays.

- Table : Substituent Effects on Physicochemical Properties

| Substituent | logP | Melting Point (°C) | Reactivity with Nucleophiles |

|---|---|---|---|

| –OCH₂CH₃ | 1.2 | 95–98 | Moderate |

| –NO₂ | 0.8 | 106–108 | High |

| –Cl | 1.5 | 110–112 | Low |

| Data derived from comparative studies . |

Q. What computational tools are effective for predicting hydrogen-bonding networks in this compound crystals?

- Methodological Answer :

- Mercury CSD : Analyze crystal packing using Cambridge Structural Database (CSD) data to identify common motifs (e.g., R₂²(8) rings) .

- SHELX Suite : Refine X-ray diffraction data to resolve hydrogen-bond distances (e.g., N–H···O interactions at 2.8–3.0 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model intermolecular interactions .

Q. How can researchers address discrepancies in reported synthetic yields or spectral data across studies?

- Methodological Answer :

- Systematic Reproducibility Checks :

Verify reagent purity (e.g., ethoxymethyl chloride ≥98%).

Standardize reaction conditions (e.g., inert atmosphere, controlled humidity).

- Cross-Validation of Data :

- Compare NMR chemical shifts with published databases (e.g., NIST Chemistry WebBook) .

- Re-crystallize samples to confirm melting points and eliminate solvent artifacts .

- Case Study : A 2023 study resolved conflicting IR spectra by identifying residual DCM in samples, which masked carbonyl stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.